N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H18ClN5O3 and its molecular weight is 471.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Oxazoles, closely related to benzoxazoles, have been used as activated carboxylates in the synthesis of various compounds, including macrolides (Wasserman et al., 1981).
- Nitrogen heterocycles like triazoles have been evaluated for antioxidant and antitumor activities, showcasing the potential biomedical applications of these compounds (El-Moneim et al., 2011).
- The synthesis of various 1,2,4-triazole derivatives has been explored for their antimicrobial activities, indicating the relevance of such compounds in pharmaceutical research (Bektaş et al., 2007).
Molecular Structure and Properties
- The study of aromatic polyamides with benzoxazole groups in the main chain has provided insights into the synthesis and characterization of polymers with enhanced properties (Marcos‐Fernández et al., 2001).
- Investigations into the synthesis of triazole derivatives have contributed to the development of new compounds with potential antimicrobial and antitumor applications (Abd El-Moneim et al., 2015).
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O3/c1-14-23(25(33)27-19-9-5-16(6-10-19)15(2)32)28-30-31(14)20-11-12-22-21(13-20)24(34-29-22)17-3-7-18(26)8-4-17/h3-13H,1-2H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGNVACISIHZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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